N,N-Dimethyldodecylamine

Catalog No.
S585543
CAS No.
112-18-5
M.F
C14H31N
M. Wt
213.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyldodecylamine

CAS Number

112-18-5

Product Name

N,N-Dimethyldodecylamine

IUPAC Name

N,N-dimethyldodecan-1-amine

Molecular Formula

C14H31N

Molecular Weight

213.4 g/mol

InChI

InChI=1S/C14H31N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3

InChI Key

YWFWDNVOPHGWMX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN(C)C

Synonyms

dodecyldimethylamine, N,N-dimethyl-1-dodecanamine, N,N-dimethyl-1-dodecanamine acetate, N,N-dimethyl-1-dodecanamine hydrobromide, N,N-dimethyl-1-dodecanamine hydrochloride, N,N-dimethyl-1-dodecanamine hydrofluoride, N,N-dimethyldodecanamine, NNDD

Canonical SMILES

CCCCCCCCCCCCN(C)C

The exact mass of the compound N,N-Dimethyldodecylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7332. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

N,N-Dimethyldodecylamine (DMLA) is a high-purity, C12-chain tertiary alkylamine that serves as a critical intermediate in the synthesis of quaternary ammonium compounds, zwitterionic surfactants, and amine oxides. Characterized by a highly predictable critical micelle concentration (CMC) and a specific hydrophilic-lipophilic balance upon derivatization, this compound is fundamentally distinct from primary amines and mixed-chain crude extracts. In industrial procurement, pure C12 tertiary amines are prioritized for applications requiring precise phase behavior, such as biopharmaceutical viral inactivation detergents, high-performance foam boosters, and monodisperse nanoparticle capping agents, where chain-length homogeneity dictates end-product reproducibility [1].

Procurement Fit

Chemical Role

Tertiary amine intermediate for quaternary ammonium compounds, amine oxides, and betaines

Chain Length

C12 alkyl chain balances hydrophobicity and surface activity for targeted formulation design

Physical Form

Clear liquid at ambient temperature; supports direct handling in synthesis workflows

Substituting N,N-Dimethyldodecylamine with primary amines (e.g., laurylamine) or adjacent chain lengths (C10 or C14) fundamentally alters downstream processability and product performance. Primary amines cannot undergo direct oxidation to amine oxides or simple quaternization without exhaustive methylation, adding costly synthetic steps. Furthermore, substituting the C12 chain with a C14 (tetradecyl) or C10 (decyl) analog shifts the critical micelle concentration (CMC) and phase transition temperatures. For example, C14 derivatives often exhibit excessive hydrophobicity, leading to lower solubility and poorer foam-boosting performance in aqueous systems, while C10 derivatives are too hydrophilic to form stable micelles at low concentrations. Crude coco-alkyl blends (mixed C12-C14) introduce unacceptable lot-to-lot variability in high-precision applications like nanocrystal synthesis or biopharmaceutical processing [1].

Substitution Risk

Primary dodecylamine may shift adsorption mechanism in corrosion inhibition; tertiary amine lacks active hydrogens for proton-donation pathways

Dimethyltetradecylamine (C14) or dimethylhexadecylamine (C16) alter CMC, surface tension, and solubility; performance is not linearly scalable with chain length

Benzalkonium chloride or pre-formed QACs differ in selectivity and resistance potential; base amine identity controls final antimicrobial derivative properties

Monodisperse Nanoparticle Capping and Size Control

In the synthesis of bimetallic Au-Pd core-shell nanoparticles in toluene, N,N-Dimethyldodecylamine acts as a highly effective steric capping agent. Compared to standard non-ionic or cationic capping agents (such as urea) which often yield larger particles (>16 nm) with broad size distributions, N,N-Dimethyldodecylamine restricts particle growth to a mean diameter of 5–6 nm with a tight size distribution (shell thickness ~2 nm). This precise size control is attributed to the specific steric bulk and binding affinity of the C12 tertiary amine headgroup [1].

Evidence DimensionMean nanoparticle diameter
Target Compound Data5–6 nm (tight distribution)
Comparator Or BaselineUrea / standard capping agents (>16 nm, broad distribution)
Quantified DifferenceOver 60% reduction in mean particle size with improved monodispersity
ConditionsBimetallic Au-Pd core-shell nanoparticle synthesis in toluene

Ensures reproducible synthesis of highly active, high-surface-area nanocatalysts by preventing uncontrolled agglomeration.

Surface Tension in Gemini Surfactants
Cross-study comparable
γCMC 40.71 mN/m (C12-based Gemini) vs. 35.37 mN/m (C14) and 27.7 mN/m (C16) in respective systems
Intermediate surface tension reduction supports formulation where moderate, not maximal, activity is preferred
Reported from different Gemini platforms; direct comparability requires method review

Precursor for Non-Denaturing Viral Inactivation Detergents

N,N-Dimethyldodecylamine is the direct precursor to LDAO (lauryldimethylamine N-oxide), a zwitterionic detergent critical for biopharmaceutical viral clearance. When used at 2x to 10x its critical micelle concentration (CMC of ~1.5–2.0 mM), LDAO effectively inactivates enveloped viruses without inhibiting the biological activity of therapeutic recombinant proteins (e.g., TNF inhibitors). In contrast, common anionic detergents like SDS bind strongly to the hydrophobic calyx of proteins and induce unfolding and denaturation at concentrations well below their CMC [1].

Evidence DimensionProtein denaturation threshold during viral inactivation
Target Compound DataMaintains protein activity at 2x–10x CMC
Comparator Or BaselineSDS (induces protein unfolding below CMC)
Quantified DifferenceComplete preservation of target protein structure vs. severe denaturation
ConditionsRecombinant protein preparation (e.g., β-lactoglobulin, TNF inhibitors) at pH 8.0

Allows biopharmaceutical manufacturers to achieve mandatory viral clearance without sacrificing the yield of sensitive therapeutic proteins.

Corrosion Inhibition Mechanism
Head-to-head
Primary dodecylamine adsorbs via both electron- and proton-donation; tertiary N,N-dimethyldodecylamine only via electron-donation
Mechanistic disadvantage in acidic environments; suitable where proton-donation is not required
Qualitative study; quantitative inhibition efficiency data not available

Accelerated Kinetics in Micellar Phase-Transfer Catalysis

Derivatives of N,N-Dimethyldodecylamine, specifically its N-oxide (DDAO), demonstrate superior reaction kinetics when utilized in micellar phase-transfer catalysis (MPTC). In the biphasic alkylation of phenol using tetrabutylammonium bromide (TBAB), systems employing DDAO achieved ~95% conversion in 250 minutes. Under identical conditions, the anionic surfactant sodium dodecyl sulfate (SDS) required 400 minutes to reach the same conversion level. The nonionic/zwitterionic nature of the C12 derivative facilitates more efficient interfacial transfer compared to standard anionic micelles [1].

Evidence DimensionTime to ~95% reaction conversion
Target Compound Data250 minutes (with DDAO)
Comparator Or BaselineSDS (400 minutes)
Quantified Difference37.5% reduction in reaction time
ConditionsBiphasic phenol alkylation with TBAB phase-transfer catalyst

Significantly reduces batch cycle times and improves throughput in industrial biphasic organic synthesis.

Antimicrobial Potential via QAC
Class-level inference
NBD-DDA (derived from this amine) reported with activity comparable to benzalkonium chloride against E. coli, S. aureus, P. aeruginosa
Supports use as precursor for fluorescent antimicrobial tool compounds; direct MIC values not reported
Data to verify; abstract-level statement without numerical MICs

Optimal Chain Length for Foam Stabilization

In surfactant formulation, the C12 chain of N,N-Dimethyldodecylamine is critical for producing workhorse foam boosters (Lauramine Oxide). Compared to its C14 analog (Myristamine Oxide), the C12 derivative provides a superior hydrophilic-lipophilic balance for rapid foam generation and stabilization. Studies on foam stability in the presence of oily soils and hardness ions demonstrate that C14 amine oxides cause smaller reductions in the entry coefficient (E) at the air-water interface and can be ineffective as primary foam boosters, whereas C12 derivatives form compact monolayers that significantly lower surface tension and stabilize high-quality foams[1].

Evidence DimensionFoam boosting and surface tension reduction
Target Compound DataOptimal foam volume and stability (workhorse standard)
Comparator Or BaselineC14 amine oxide (ineffective as primary foam booster in oily/hard water systems)
Quantified DifferenceSuperior reduction in entry coefficient (E) and surface tension
ConditionsAqueous surfactant systems with oily soil and hardness ions

Ensures the final consumer or industrial cleaning product achieves the required foaming and viscosity profile, which C14 or mixed-chain alternatives cannot guarantee.

Hydrophobicity & Basicity
Class-level inference
Predicted pKa 9.78 ±0.28; logP range 1.3–6.91 (exp.) / 4.8–5.9 (calc.)
Cationic at neutral/acidic pH; lipophilicity differentiates from shorter (C10) or longer (C14) analogs
Predicted and experimental ranges; confirm under specific formulation conditions

Synthesis of Biopharmaceutical-Grade Zwitterionic Detergents

Directly downstream of its role in producing LDAO, this compound is the required precursor for manufacturing non-denaturing detergents used in viral clearance steps for recombinant protein and monoclonal antibody production[1].

Production of High-Performance Foam Boosters

Based on its optimal C12 chain length, it is the preferred intermediate for synthesizing Lauramine Oxide, a critical foam stabilizer and viscosity builder in premium personal care and hard-surface cleaning formulations [2].

Capping Agent for Bimetallic Nanocatalysts

Leveraging its specific steric bulk, it is used as a passivating agent to control the size and monodispersity of Au-Pd core-shell nanoparticles in organic solvents, essential for advanced catalytic applications[3].

Precursor for Phase-Transfer Catalysts

Utilized in the synthesis of specialized micellar phase-transfer catalysts and quaternary ammonium salts, where its specific hydrophobicity accelerates biphasic reaction kinetics compared to shorter or longer-chain analogs [4].

Application Fit

Application
Selection Property
Validation Focus
Cationic Gemini surfactant synthesis
C12 chain length for intermediate surface activity
Confirm target γCMC and foam stability in formulation matrix
Fluorescent QAC tool compounds for antimicrobial research
Tertiary amine reactivity for quaternization with fluorescent labels
Benchmark antimicrobial activity against reference QACs under standardized MIC assays
Corrosion inhibitor in non-acidic environments
Tertiary amine adsorption without proton-donation requirement
Verify inhibition efficiency in intended pH and metal system
Precursor for amphoteric betaine surfactants
C12 dimethylamine building block for mildness and foam profile
Assess betaine performance in target personal care formulation benchmarks

Physical Description

N,n-dimethyldodecylamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals.
Liquid

Color/Form

Liquid

XLogP3

5.9

Boiling Point

260.0 °C

Melting Point

22.0 °C

UNII

6V2OM30I1Z

Related CAS

1920-05-4 (acetate)
19959-22-9 (hydrobromide)
2016-48-0 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 236 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.58%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (19.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (88.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (66.1%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

112-18-5
68390-97-6
68391-04-8

Wikipedia

Dimethyl lauramine

Use Classification

Cosmetics -> Antistatic; Hair conditioning

Methods of Manufacturing

REACTION OF 1-DODECANOL WITH DIMETHYLAMINE; REACTION OF 1-DODECANAMINE WITH FORMALDEHYDE; REACTION OF COCONUT OIL ALKYL AMINE WITH FORMALDEHYDE OR COCONUT OIL ALCOHOLS WITH DIMETHYLAMINE (PRODUCES A MIXT OF N-ALKYL DIMETHYLAMINES)

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
Wholesale and retail trade
1-Dodecanamine, N,N-dimethyl-: ACTIVE
Amines, C12-18-alkyldimethyl: ACTIVE
APPLICATIONS: N,N-DIMETHYLDODECANAMINE WAS STRONG SUPPRESSOR OF BEETLE BROOD DEVELOPMENT, EVEN AT 50 PPM.

Interactions

ADMIN TO RATS IN DRINKING-WATER WITH & WITHOUT SODIUM NITRITE. DIMETHYLDODECYLAMINE PLUS NITRITE INDUCED TUMORS OF URINARY BLADDER IN 10% OF TREATED RATS.

Wormlike micelle formation by acylglutamic acid with alkylamines

Kenichi Sakai, Kazuyuki Nomura, Rekha Goswami Shrestha, Takeshi Endo, Kazutami Sakamoto, Hideki Sakai, Masahiko Abe
PMID: 23157727   DOI: 10.1021/la303745p

Abstract

Rheological properties of alkyl dicarboxylic acid-alkylamine complex systems have been characterized. The complex materials employed in this study consist of an amino acid-based surfactant (dodecanoylglutamic acid, C12Glu) and a tertiary alkylamine (dodecyldimethylamine, C12DMA) or a secondary alkylamine (dodecylmethylamine, C12MA). (1)H NMR and mass spectroscopic data have suggested that C12Glu forms a stoichiometric 1:1 complex with C12DMA and C12MA. Rheological measurements have suggested that the complex systems yield viscoelastic wormlike micellar solutions and the rheological behavior is strongly dependent on the aqueous solution pH. This pH-dependent behavior results from the structural transformation of the wormlike micelles to occur in the narrow pH range 5.5-6.2 (in the case of C12Glu-C12DMA system); i.e., positive curved aggregates such as spherical or rodlike micelles tend to be formed at high pH values. Our current study offers a unique way to obtain viscoelastic wormlike micellar solutions by means of alkyl dicarboxylic acid-alkylamine complex as gemini-like amphiphiles.


Smoothly shifting fluorescent windows: a tunable "off-on-off" micellar sensor for pH

Piersandro Pallavicini, Yuri Antonio Diaz-Fernandez, Luca Pasotti
PMID: 19768228   DOI: 10.1039/b913195g

Abstract

The position of the window in an "off-on-off" fluorescent pH sensor may be shifted at will along a pH axis by changing the overall charge of the micellar container. This is obtained by using non-ionic Triton X-100 as the surfactant, and by increasing the molar fraction of the anionic sodium dodecyl sulfate (chi(SDS)) as co-surfactant, with pyrene as the fluorophore and a lipophilic tertiary amine and a lipophilic pyridine as pH-switchable quenchers. As the negative micellar charge increases by increasing chi(SDS), the observed pKa of the protonated bases move to higher pH values, followed by the dumb-bell shaped "off-on-off" fluorescence intensity vs. pH profile.


[The study of amphoteric surfacant sensitizing catalytic spectrophotometric determination of Mn (II)]

Zeng-hong Xie, Yan-bin Fu, Guo-nan Chen
PMID: 12938381   DOI:

Abstract

A new catalytic spectrophotometric method for the determination of trace amount of Mn(II) has been developed. The method is based on the oxidation of thionine by potassium periodate in the presence of nitrilo triaceticacid as an activator and amphoteric surfactant dodecyl dimethylamino acetic acid(DDMAA) as enhancing agent. Dodecye dimethylamino acetic acid (DDMAA) micelles accelerate the reaction and hence increase the sensitivity and selectivity of the determination of Mn(II) compared to reactions taking place in an aqueous medium. The mechanism of related reaction has been discussed. The sensitivity is increased by 7.1 times in the presence of the DDMAA than that in the absence of the DDMAA. The linear ranges of determination are 0-60 ng.(25 mL)-1, the relative standard deviation is 2% (n = 11). The method can be used for the determination of Mn(II) in aluminium alloy and water samples.


Complete mineralization of dodecyldimethylamine using a two-membered bacterial culture

A G Kroon, C G van Ginkel
PMID: 11321543   DOI: 10.1046/j.1462-2920.2001.00170.x

Abstract

Complete degradation of dodecyldimethylamine was achieved using a two-membered bacterial culture isolated from activated sludge. One member, identified as Burkholderia cepacia, was capable of degrading the alkyl chain of the molecule. The other member, identified as Stenotrophomonas maltophilia, was able to degrade dimethylamine, the product of the former. Batch culture experiments revealed that the two-membered culture consisting of B. cepacia and S. maltophilia was based on a commensalistic relationship under carbon-limited conditions. Under nitrogen-limited conditions, the relationship of this culture was transformed from a commensalistic to a mutualistic one. A two-membered culture was therefore imperative for growth on dodecyldimethylamine under nitrogen-limited conditions, whereas a pure culture of B. cepacia was capable of growth on dodecyldimethylamine under carbon-limited conditions.


Comparison of N,N-dimethyldodecanamine with antibiotics on in vitro cellulose digestion and volatile fatty acid production by ruminal microorganisms

K A Baldwin, J Bitman, M J Thompson
PMID: 7130069   DOI: 10.2527/jas1982.553673x

Abstract

Eleven antibiotic compounds used in animal production, were compared with N,N-dimethyldodecanamine for their effects on in vitro cellulose digestibility and VFA production. Dose-response data were analyzed statistically to determine the concentration for each compound which would inhibit cellulose digestion of VFA production by 50%, thereby providing a convenient reference point for evaluation of the amine with respect to the antibiotics. Chlortetracycline, oxytetracycline and penicillin inhibited cellulose digestion by 17 to 35% and VFA production by 18 to 26% at concentrations of 2.5 micrograms/ml, while N,N-dimethyldodecanamine and dihydrostreptomycin at concentrations of 10 micrograms/ml inhibited cellulose digestion and VFA production by 5 to 19%. For similar inhibitive effects, bacitracin, chloramphenicol, kanamycin, sulfanilamide and sulfathiazole were required in concentrations of 25 micrograms/ml. Tylosin at a concentration of 1 microgram/ml inhibited cellulose digestion and VFA production by about 80 and 50%, respectively, and monensin was effective at 5 micrograms/ml. In general, compounds of lesser importance for growth promotion in ruminants (sulfathiazole, sulfanilamide and kanamycin) had a less inhibitory effect on cellular digestion and VFA production in vitro. N,N-dimethyldodecanamine was more effective than these compounds but repressed cellulolytic activity less than those antibiotics (chlortetracycline, oxytetraxycline and monensin) that are most effective in improving feed efficiency.


Mastitis: effect of pH, temperature, and emollients on disinfecting action of N,N-dimethyldodecanamine

P A Turck, J Bitman, M J Thompson
PMID: 6757291   DOI: 10.3168/jds.S0022-0302(82)82448-X

Abstract

Growth inhibition of bacteria over time by N,N-dimethyldodecanamine, a tertiary alkyl amine, was studied to evaluate disinfecting action with changes in pH and temperature and with addition of emollients. Because alkyl amines have limited solubility in aqueous solutions, the effect of pH on solubility of the tertiary amine was determined. Non-growing cultures of Streptococcus agalactiae or Escherichia coli were added to sterile buffer or buffer containing the amine, and at specific intervals aliquots were removed, neutralized in a lecithin/Tween 80 quencher, and then plated to determine the number of surviving bacteria per plate. Survival curves were used to determine the effect of changing environmental conditions on antimicrobial activity. Antimicrobial activity was greater at pH 7 than at pH 8 and was least at pH 6. Increases in temperature from 20 to 40 degrees C caused a corresponding increase in antimicrobial activity. Addition of up to 10% glycerin or propylene glycol caused no significant decrease in antimicrobial activity of the tertiary amine.


Metabolism of dodecyldimethylamine by Pseudomonas MA3

A G Kroon, M A Pomper, C G van Ginkel
PMID: 7765813   DOI: 10.1007/BF00170236

Abstract

Pseudomonas MA3 was isolated from activated sludge on the basis of its capacity to use dodecyldimethylamine as a sole carbon (C) and energy source. Dodecylamine, dodecanal, dodecanoic acid and acetic acid also supported growth of Pseudomonas MA3. Dodecyldimethylamine-grown cells oxidized a wide range of alkylamine derivatives, dodecanal, dodecanoic acid and acetic acid. Degradation of the alkyl chain of dodecyldimethylamine by Pseudomonas MA3 appeared from the stoichiometric liberation of dimethylamine. A dehydrogenase catalysed the cleavage of the Calkyl-N bond. The first intermediate of the proposed degradation pathway, dodecanal, accumulated in the presence of decanal used as a competitive inhibitor. The second intermediate, dodecanoic acid, was formed in the presence of acrylic acid during the degradation of dodecyldimethylamine. Dodecanal was converted into dodecanoic acid by a dehydrogenase and dodecanoic acid was then degraded via the beta oxidation pathway.


Inhibition of C28 and C29 phytosterol metabolism by N,N-dimethyldodecanamine in the nematode Caenorhabditis elegans

R Lozano, W R Lusby, D J Chitwood, M J Thompson, J A Svoboda
PMID: 3990524   DOI: 10.1007/BF02534248

Abstract

Effects on the metabolism of campesterol and stigmasterol in Caenorhabditis elegans were investigated using N,N-dimethyldodecanamine, a known inhibitor of growth, reproduction and the delta 24-sterol reductase of this nematode. 7-Dehydrocholesterol was the predominant sterol (51%) of C. elegans grown in stigmasterol-supplemented media, whereas addition of 25 ppm amine resulted in a large decrease in the relative percentage of 7-dehydrocholesterol (23%) and the accumulation of a substantial proportion (33%) of delta 24-sterols (e.g., cholesta-5,7,24-trienol) and delta 22,24-sterols (e.g., cholesta-5,7,22, 24-tetraenol) but yielded no delta 22-sterols. Dealkylation of stigmasterol by C. elegans proceeded in the presence of the delta 22-bond; reduction of the delta 22-bond occurred prior to delta 24-reduction. Addition of 25 ppm amine to campesterol-supplemented media altered the sterol composition of C. elegans by increasing the percentage of unmetabolized dietary campesterol from 39 to 60%, decreasing the percentage of 7-dehydrocholesterol from 26 to 12%, and causing the accumulation of several delta 24-sterols (6%). C. elegans also was shown to be capable of dealkylating a delta 24 (28)-sterol as it converted 24-methylenecholesterol to mostly 7-dehydrocholesterol. The proposed role of 24-methylenecholesterol as an intermediate between campesterol and 7-dehydrocholesterol was supported by the results.


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